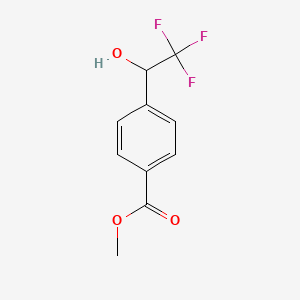

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJUNKFWSHGRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a valuable chiral building block that features the synthetically challenging trifluoromethyl carbinol moiety. This guide provides a comprehensive, in-depth technical overview of its synthesis, focusing on the most robust and widely adopted methodology: the nucleophilic trifluoromethylation of methyl 4-formylbenzoate. We will dissect the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important transformation.

Strategic Analysis of the Synthesis

The primary challenge in constructing this compound lies in the stereospecific formation of the C-CF₃ bond. A retrosynthetic analysis logically disconnects this bond, identifying methyl 4-formylbenzoate as the readily available starting material and a trifluoromethyl anion (CF₃⁻) equivalent as the required nucleophile.

While several methods for generating a CF₃ nucleophile exist, the direct generation of the "naked" trifluoromethyl anion is notoriously difficult due to its inherent instability.[1] Therefore, the choice of reagent that can safely and efficiently deliver the CF₃ group is the most critical decision in the synthetic design.

Evaluation of Synthetic Routes

-

Grignard-type and Barbier Reactions: Organometallic reactions, such as the Grignard or Barbier reactions, are fundamental for C-C bond formation.[2][3][4] However, preparing a trifluoromethyl Grignard reagent (CF₃MgX) is challenging, and in-situ methods like the Barbier reaction often suffer from low yields and multiple side reactions when applied to trifluoromethyl sources.[5][6][7]

-

Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent: The most effective and widely utilized strategy involves the use of (trifluoromethyl)trimethylsilane (CF₃SiMe₃), commonly known as the Ruppert-Prakash reagent.[8][9] This organosilicon compound is a stable, liquid reagent that serves as an excellent CF₃⁻ surrogate upon activation.[8][10] Its broad applicability, high efficiency, and operational simplicity make it the superior choice for the synthesis of α-trifluoromethyl alcohols.[8][11]

This guide will focus exclusively on the Ruppert-Prakash methodology due to its proven reliability and scalability.

The Core Mechanism: Fluoride-Initiated Trifluoromethylation

The Ruppert-Prakash reaction is not a direct reaction of CF₃SiMe₃ with the carbonyl. It requires a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to initiate the process.[8]

The mechanism proceeds through the following key steps:

-

Activation: The fluoride ion attacks the silicon atom of the Ruppert-Prakash reagent, forming a hypervalent, pentacoordinate silicon intermediate, [CF₃Si(CH₃)₃F]⁻.[10][12] This complex is the active trifluoromethylating agent, which effectively acts as a source of a nucleophilic trifluoromethyl group.

-

Nucleophilic Attack: The activated complex delivers the trifluoromethyl group to the electrophilic carbonyl carbon of methyl 4-formylbenzoate. This forms a new carbon-carbon bond and generates a silylated alkoxide intermediate.

-

Silyl Transfer & Product Formation: The resulting trimethylsilyl group is transferred to the newly formed alkoxide. Subsequent aqueous acidic workup cleaves the O-Si bond, yielding the final product, this compound.[10]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a standard laboratory scale. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are critical for success.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| Methyl 4-formylbenzoate | 1571-08-0 | 164.16 | Solid, starting material |

| (Trifluoromethyl)trimethylsilane | 81290-20-2 | 142.20 | Liquid, trifluoromethyl source[9] |

| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | 261.47 | Typically used as a 1.0 M solution in THF |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent, must be dry |

| Hydrochloric Acid (1M HCl) | 7647-01-0 | 36.46 | Used in aqueous workup |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous wash |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary phase for chromatography |

Step-by-Step Synthesis Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Barbier reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate chemical properties

An In-depth Technical Guide to Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a specialized organic molecule that serves as a high-value building block in modern synthetic chemistry. Its structure is characterized by a central benzene ring substituted with a methyl ester and, critically, a trifluoromethyl carbinol group. This latter functional group, where a hydroxyl and a trifluoromethyl group are attached to the same carbon, imparts unique stereochemical and electronic properties. The strong electron-withdrawing nature and metabolic stability of the trifluoromethyl (CF₃) group make this compound particularly valuable for researchers in drug discovery and agrochemical development.[1][2] The presence of a chiral center at the carbinol carbon allows for the synthesis of enantiomerically pure downstream compounds, which is often a regulatory and efficacy requirement for new chemical entities. This guide provides an in-depth examination of its chemical properties, a robust protocol for its asymmetric synthesis, and insights into its reactivity and applications for professionals in the field.

Physicochemical and Safety Data

For any laboratory application, a clear understanding of a compound's fundamental properties and handling requirements is paramount. The data below has been consolidated from supplier technical data sheets and chemical databases.

| Property | Value | Source |

| CAS Number | 1086836-85-2 | [3][4] |

| Molecular Formula | C₁₀H₉F₃O₃ | [3][4] |

| Molecular Weight | 234.17 g/mol | [3][4] |

| SMILES | COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O | [3] |

| Purity (Typical) | ≥95% | [4] |

| Storage Conditions | Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C | [5] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

| GHS Precautionary Codes | P280, P305+P351+P338, P332+P313 | [3] |

Asymmetric Synthesis: The Corey-Itsuno Reduction

The synthesis of enantiomerically enriched this compound is most effectively achieved via the asymmetric reduction of its prochiral ketone precursor, Methyl 4-(trifluoroacetyl)benzoate. The Corey-Itsuno Reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is the gold-standard methodology for this transformation, renowned for its high enantioselectivity and operational simplicity.[6][7][8]

Reaction Principle and Causality

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the transfer of a hydride from a stoichiometric reducing agent, typically a borane complex (e.g., BH₃•THF), to the ketone.[9] The success of this reaction hinges on a highly organized, catalyst-controlled transition state.

Mechanism Explained:

-

Catalyst Activation: The Lewis acidic borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst ring and simultaneously activates the borane as a potent hydride donor.[6][9][10]

-

Substrate Coordination: The ketone substrate, Methyl 4-(trifluoroacetyl)benzoate, then coordinates to the now highly Lewis-acidic endocyclic boron of the catalyst. This coordination is sterically directed; the ketone's oxygen atom binds in a way that places its larger substituent (the methyl benzoate ring) away from the catalyst's chiral directing group, minimizing steric hindrance.[6]

-

Face-Selective Hydride Transfer: The activated borane, tethered to the catalyst's nitrogen, is now perfectly positioned to deliver a hydride to one specific face of the carbonyl. This intramolecular transfer proceeds through a rigid, chair-like six-membered transition state.[6][7][9] It is this geometrically constrained transition state, dictated by the catalyst's chirality, that ensures the high enantioselectivity of the reduction.

-

Product Release and Catalyst Turnover: After hydride transfer, the resulting chiral alkoxyborane is formed.[6] Subsequent acidic or aqueous workup liberates the desired chiral alcohol and regenerates the catalyst, allowing it to re-enter the catalytic cycle.

Caption: Workflow for the asymmetric synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. Progress is monitored by Thin-Layer Chromatography (TLC), and successful synthesis is confirmed by spectroscopic analysis of the purified product.

Materials:

-

Methyl 4-(trifluoroacetyl)benzoate

-

(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-(trifluoroacetyl)benzoate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Catalyst Addition: Cool the solution to 0°C using an ice bath. Add the (R)-CBS catalyst solution (0.1 eq, 10 mol%) dropwise via syringe. Stir for 10 minutes. The pre-complexation of catalyst and substrate is key for achieving high selectivity.

-

Reductant Addition: Add the BH₃•THF solution (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C. Slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ketone is consumed (typically 2-4 hours).

-

Quenching: Carefully cool the reaction back to 0°C and slowly quench by the dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane.

-

Aqueous Workup: Add saturated aqueous NH₄Cl solution and stir for 15 minutes. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Profile

While a direct experimental spectrum was not found in the initial search, the expected NMR and IR data can be reliably predicted based on the structure and data from analogous compounds.[11] This profile is essential for quality control and structural verification.

| Spectroscopy | Expected Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, 2H, Ar-H), δ 7.60 (d, 2H, Ar-H), δ 5.15 (q, 1H, -CH(OH)CF₃), δ 3.95 (s, 3H, -OCH₃), δ 2.5-3.5 (br s, 1H, -OH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5 (C=O), δ 143.0 (Ar-C), δ 131.0 (Ar-C), δ 130.0 (Ar-CH), δ 125.5 (Ar-CH), δ 123.5 (q, J ≈ 280 Hz, CF₃), δ 72.0 (q, J ≈ 30 Hz, CH(OH)), δ 52.5 (OCH₃). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -78.5 (s, 3F). |

| IR (thin film, cm⁻¹) | ~3400 (br, O-H stretch), ~3000 (Ar C-H stretch), ~1725 (s, C=O ester stretch), ~1610 (Ar C=C stretch), ~1280, ~1170, ~1130 (s, C-F stretches). |

Reactivity and Applications in Drug Development

The utility of this compound stems from the strategic placement of its functional groups, making it a versatile chiral synthon.

The Trifluoromethyl Carbinol Advantage

The trifluoromethyl carbinol motif is a privileged structure in medicinal chemistry.[1] The highly electronegative CF₃ group significantly lowers the pKa of the adjacent hydroxyl group, making it a better hydrogen bond donor. This can lead to enhanced binding affinity with biological targets like enzymes or receptors. Furthermore, the CF₃ group is metabolically robust and can block oxidative metabolism at that position, improving a drug candidate's pharmacokinetic profile.[2]

Synthetic Utility

The molecule offers three primary points for chemical modification, allowing for its incorporation into more complex lead compounds.

Caption: Logical flow from precursor to versatile chiral building block.

-

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This is a common strategy in late-stage drug development.

-

Alcohol Derivatization: The secondary alcohol can undergo O-alkylation or acylation to form ethers and esters, respectively. These modifications can modulate the compound's polarity, solubility, and metabolic stability.

-

Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming groups to specific positions.

By leveraging these reactive handles, medicinal chemists can efficiently synthesize novel, enantiomerically pure compounds for biological screening, accelerating the path from initial hit to viable drug candidate.

References

-

Corey–Itsuno reduction - Wikipedia. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Corey–Itsuno reduction - Grokipedia. [Link]

-

Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [Link]

-

Biologically active compounds featuring a trifluoromethyl carbinol motif. - ResearchGate. [Link]

-

Trifluoromethylation - Wikipedia. [Link]

-

This compound - BIOFOUNT. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. This compound [cymitquimica.com]

- 5. 1086836-85-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

Spectroscopic Characterization of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate: A Technical Guide

Introduction

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (MFCD16067943), with the chemical formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol , is a significant intermediate in organic synthesis.[1] The presence of the trifluoromethyl group imparts unique electronic properties and can significantly influence the biological activity and pharmacokinetic profile of molecules containing this moiety. Accurate characterization of this compound is therefore crucial for its effective utilization in research and development. This guide will delve into the predicted spectroscopic data to provide a foundational understanding of its structural features.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the data presented herein has been generated using advanced computational prediction tools. These predictions are based on sophisticated algorithms that model the interactions of the molecule with electromagnetic radiation and in the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~7.60 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~5.20 | Quartet | 1H | CH-OH |

| ~3.90 | Singlet | 3H | OCH₃ |

| ~3.50 | Doublet | 1H | OH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~166.0 | C=O (Ester) |

| ~140.0 | Aromatic (C-4) |

| ~131.0 | Aromatic (C-1) |

| ~130.0 | Aromatic (C-2, C-6) |

| ~126.0 | Aromatic (C-3, C-5) |

| ~124.0 (quartet) | CF₃ |

| ~72.0 (quartet) | CH-OH |

| ~52.5 | OCH₃ |

Interpretation of NMR Data:

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton itself. The aromatic region will likely display a typical AA'BB' system for a 1,4-disubstituted benzene ring. The methine proton (CH-OH) is predicted to be a quartet due to coupling with the three fluorine atoms of the CF₃ group. The hydroxyl proton's chemical shift can be variable and its coupling may not always be observed.

In the predicted ¹³C NMR spectrum, the carbonyl carbon of the ester group will appear at the lowest field. The aromatic carbons will have distinct chemical shifts, and the carbon of the trifluoromethyl group will be observed as a quartet due to one-bond coupling with the three fluorine atoms. Similarly, the methine carbon (CH-OH) will also likely exhibit splitting due to coupling with the fluorine atoms. The presence and nature of these C-F couplings are characteristic features in the NMR spectra of organofluorine compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2960 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, ~1500 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1100-1200 | Strong | C-F stretch (trifluoromethyl) |

Interpretation of IR Data:

The IR spectrum is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl stretch of the ester functional group. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[3] A series of strong bands in the 1100-1200 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 215 | [M - F]⁺ |

| 203 | [M - OCH₃]⁺ |

| 165 | [M - CF₃]⁺ |

| 135 | [C₇H₄O₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of MS Data:

The molecular ion peak [M]⁺ is expected at m/z 234. The fragmentation pattern will likely be influenced by the presence of the ester, hydroxyl, and trifluoromethyl groups. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) to give an acylium ion. The trifluoromethyl group is a good leaving group, and a peak corresponding to the loss of CF₃ is anticipated. Other significant fragments would arise from cleavages within the side chain and further fragmentation of the aromatic ring.

Methodologies for Spectroscopic Analysis

While the data presented is predictive, the following are standard experimental protocols for obtaining spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with their interpretations, offer valuable insights into the structural characteristics of this important synthetic intermediate. The inclusion of standard experimental protocols further enhances the utility of this guide for researchers in the field. As experimental data becomes available, it will be crucial to compare it with these predictions to further refine our understanding of this molecule's spectroscopic behavior.

References

-

PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

-

ResearchGate. Methyl 4-methylbenzoate. [Link]

-

PubChem. 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. [Link]

-

PubChem. Methyl 4-(2-hydroxyethyl)benzoate. [Link]

-

ResearchGate. FT-NIR spectra of some pure aromatic compounds. [Link]

-

University of Regensburg. Fluorine NMR. [Link]

-

ACD/Labs. NMR Software. [Link]

-

DataPDF. A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

NMRium. The next-generation NMR software. [Link]

-

ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

-

Chemistry LibreTexts. IR Spectroscopy. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

National Center for Biotechnology Information. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

-

Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents.

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

OpenStax. Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

ACS Publications. Perfect and Defective 13CFuran-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. [Link]

-

Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

Sources

An In-depth Technical Guide to Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (CAS No. 1086836-85-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group (CF3) is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1086836-85-2 | [1] |

| Molecular Formula | C₁₀H₉F₃O₃ | [1] |

| Molecular Weight | 234.17 g/mol | [1] |

| Appearance | White to off-white solid | - |

| Melting Point | 54 °C | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. | Inferred from structure |

| SMILES | COC(=O)C1=CC=C(C=C1)C(O)C(F)(F)F | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the trifluoromethylation of a suitable benzaldehyde derivative. A general and robust method is the nucleophilic addition of a trifluoromethyl anion equivalent to methyl 4-formylbenzoate.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane (TMSCF₃), 1.5 eq).

-

Initiation: Cool the reaction mixture to 0 °C and add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq), dropwise. The choice of a fluoride source is critical as it activates the silicon-carbon bond of the TMSCF₃, generating the nucleophilic trifluoromethyl anion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to ensure the complete consumption of the starting aldehyde.

-

Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The aqueous workup serves to remove inorganic salts and any remaining water-soluble reagents.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis to ensure good separation of the product from any impurities.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 7.55 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 5.10 (q, J = 6.8 Hz, 1H, CH(OH)CF₃)

-

δ 3.95 (s, 3H, OCH₃)

-

δ 2.50 (br s, 1H, OH)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 166.5 (C=O)

-

δ 142.0 (Ar-C)

-

δ 130.5 (Ar-C)

-

δ 129.0 (Ar-C)

-

δ 126.0 (Ar-C)

-

δ 124.0 (q, J = 283 Hz, CF₃)

-

δ 72.0 (q, J = 32 Hz, CH(OH)CF₃)

-

δ 52.5 (OCH₃)

-

-

Mass Spectrometry (ESI-MS):

-

m/z [M+Na]⁺ calculated for C₁₀H₉F₃O₃Na: 257.04.

-

Biological Activity and Potential Applications in Drug Development

Currently, there is limited publicly available information on the specific biological activity of this compound. However, the presence of the trifluoromethyl group suggests its potential as a building block in medicinal chemistry.

The trifluoromethyl group is known to enhance several key properties of drug candidates[2]:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, increasing the half-life of the drug.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

The trifluoro-hydroxyethyl moiety is a key structural feature in some biologically active compounds. For instance, it is present in non-steroidal anti-androgen receptor antagonists.

Hypothetical Signaling Pathway Involvement

Given the structural alerts, one could hypothesize its potential interaction with nuclear hormone receptors. The following diagram illustrates a general mechanism of action for a hypothetical nuclear receptor antagonist.

Caption: Hypothetical mechanism of action as a nuclear receptor antagonist.

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents and advanced materials. While its specific biological activities are not yet extensively documented, its structural features, particularly the trifluoromethyl group, make it an attractive building block for drug discovery programs. Further research into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. (2026-01-06). [Link]

-

PubChem. Methyl 4-(hydroxymethyl)benzoate. [Link]

-

PubChem. Methyl 4-(2-hydroxyethyl)benzoate. [Link]

-

PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

-

University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]

-

PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]

-

Chemical Synthesis Database. methyl 2-fluoro-5-(2-hydroxyethyl)benzoate. (2025-05-20). [Link]

-

PubChem. 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. [Link]

- Google Patents.

-

Feng, Y., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Ecotoxicology and Environmental Safety, 192, 110295. [Link]

-

Chopra, A. (2012). Methyl ester of 1-O-(4-(2-[18F]fluoroethyl-carbamoyloxymethyl)-2-nitrophenyl)-O-β-d-glucopyronuronate. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

PubChem. Methyl Benzoate. [Link]

Sources

The Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate: A Mechanistic and Practical Guide

Introduction: The Significance of Trifluoromethylated Alcohols in Drug Discovery

The incorporation of the trifluoromethyl (CF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry. This small structural modification can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, chiral β-trifluoromethyl alcohols are valuable building blocks in the synthesis of various pharmaceuticals. Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate stands as a key intermediate, possessing both a reactive hydroxyl group and an ester functionality, allowing for diverse subsequent chemical transformations in the development of novel therapeutic agents. This guide provides an in-depth exploration of the primary mechanism for its formation, focusing on the nucleophilic trifluoromethylation of methyl 4-formylbenzoate, and offers practical insights for its synthesis in a research setting.

Core Synthetic Strategy: Nucleophilic Trifluoromethylation of an Aromatic Aldehyde

The most direct and widely employed method for the synthesis of this compound involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of methyl 4-formylbenzoate. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the preeminent reagent for this transformation due to its stability and ease of handling compared to gaseous trifluoromethyl sources.

The Ruppert-Prakash Reagent: A Gateway to the Trifluoromethide Anion

The Ruppert-Prakash reagent itself is not the active trifluoromethylating species. It requires activation by a nucleophilic initiator to generate the highly reactive trifluoromethide anion (CF3⁻).[1][2] This process is typically catalytic and initiates an anionic chain reaction.

Initiation: The reaction is initiated by a catalytic amount of a nucleophile, most commonly a fluoride ion source such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom of TMSCF3, forming a transient pentacoordinate siliconate intermediate. This intermediate is unstable and fragments to generate the trifluoromethide anion and a stable trimethylsilyl fluoride byproduct.

Propagation: The newly formed trifluoromethide anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of methyl 4-formylbenzoate. This addition forms a trifluoromethylated alkoxide intermediate. This alkoxide then reacts with another molecule of the Ruppert-Prakash reagent, transferring the silyl group to the oxygen and regenerating the trifluoromethide anion, thus propagating the chain reaction.

Termination & Work-up: The reaction is terminated by the consumption of the reagents. An acidic workup is then necessary to hydrolyze the resulting trimethylsilyl ether to yield the final product, this compound.[1][3]

Mechanistic Diagram of Nucleophilic Trifluoromethylation

Caption: Mechanism of Nucleophilic Trifluoromethylation.

Experimental Protocol: A Practical Workflow

This protocol provides a generalized procedure for the trifluoromethylation of methyl 4-formylbenzoate using the Ruppert-Prakash reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) as the intermediates can be sensitive to moisture.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| Methyl 4-formylbenzoate | 164.16 | >98% | Sigma-Aldrich |

| Trimethyl(trifluoromethyl)silane | 142.22 | >97% | Sigma-Aldrich |

| Tetrabutylammonium fluoride (TBAF) | 261.46 | 1.0 M in THF | Sigma-Aldrich |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 36.46 | 1 M aqueous | Fisher Scientific |

| Saturated sodium bicarbonate | 84.01 | Aqueous | Fisher Scientific |

| Saturated sodium chloride (brine) | 58.44 | Aqueous | Fisher Scientific |

| Anhydrous magnesium sulfate | 120.37 | Granular | Fisher Scientific |

| Ethyl acetate | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | - | ACS Grade | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 4-formylbenzoate (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethyl(trifluoromethyl)silane (1.5 eq) dropwise via syringe.

-

Initiation: Slowly add tetrabutylammonium fluoride (TBAF) solution (0.1 eq) dropwise. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow Diagram

Caption: Experimental Workflow for Synthesis.

Considerations for Asymmetric Synthesis

For many pharmaceutical applications, a single enantiomer of this compound is required. While the aforementioned protocol yields a racemic mixture, several strategies can be employed to achieve enantioselectivity.

One prominent approach is the Corey-Itsuno reduction , also known as the Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This method involves the enantioselective reduction of a prochiral ketone. In this context, one would first synthesize the corresponding trifluoromethyl ketone, methyl 4-(2,2,2-trifluoroacetyl)benzoate, and then subject it to CBS reduction using a chiral oxazaborolidine catalyst and a borane source.[4][7] The chiral catalyst directs the hydride delivery to one face of the ketone, leading to the formation of the desired alcohol with high enantiomeric excess.[6]

Alternatively, direct asymmetric trifluoromethylation of the aldehyde can be achieved using chiral catalysts.[8][9][10] These methods often employ a chiral ligand in conjunction with a metal or a chiral organocatalyst to create a chiral environment around the aldehyde, favoring the attack of the trifluoromethide anion from a specific direction.

Conclusion

The synthesis of this compound is a cornerstone reaction for accessing valuable trifluoromethylated building blocks in drug discovery. The nucleophilic trifluoromethylation of methyl 4-formylbenzoate using the Ruppert-Prakash reagent provides a reliable and efficient route to this compound. Understanding the underlying anionic chain reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. Furthermore, for applications requiring enantiopure material, established methods such as the Corey-Itsuno reduction or the development of novel asymmetric trifluoromethylation protocols offer powerful solutions. This guide serves as a comprehensive resource for researchers aiming to synthesize and utilize this important intermediate in their scientific endeavors.

References

-

Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]

-

Corey–Itsuno reduction - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Trifluoromethyltrimethylsilane - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, April 30). Retrieved January 18, 2026, from [Link]

-

Beeson, T. D., Mastracchio, A., Hong, J., Ashton, K., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(43), 15757–15759. [Link]

-

Dilman, A. D., & Levin, V. V. (2016). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. The Journal of Organic Chemistry, 81(17), 7482–7491. [Link]

-

Bai, M., Zhang, L., Liu, L., Jia, C., Zheng, Y., Shang, H., Sun, H., & Cui, B. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229–1243. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-trifluoromethylation of aldehydes via photoredox organocatalysis. PubMed, 131(43), 15757-9. [Link]

-

Rong, M.-Y., Yang, L., Nie, J., & Wang, J. (2019). Construction of Chiral β-Trifluoromethyl Alcohols Enabled by Catalytic Enantioselective Aldol-Type Reaction of CF3CHN2. Organic Letters, 21(11), 4049–4053. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 97(3), 757–786. [Link]

-

Itsuno-Corey Reduction - SynArchive. (n.d.). Retrieved January 18, 2026, from [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC, 131(43), 15757-15759. [Link]

-

Pitre, S. P., & Britton, R. (2014). Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry, 79(15), 7203–7209. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]

-

Kobayashi, Y., & Kumadaki, I. (1981). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 14(3), 76–82. [Link]

-

Wang, R.-W., & Li, X. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 145–179. [Link]

-

Trifluoromethylation - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Wang, M., et al. (2016). Catalytic cross-benzoin/Michael/acetalization cascade for asymmetric synthesis of trifluoromethylated γ-butyrolactones. RSC Publishing. [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

- Preparation method of methyl benzoate compound. (n.d.). Google Patents.

-

Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective alpha-trifluoromethylation of aldehydes via photoredox organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Advantage of Trifluoromethylation in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Benzoates

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design.[1][2][3] Among these, the trifluoromethyl (–CF₃) group stands out for its profound ability to modulate the physicochemical and biological properties of a parent molecule.[4] When appended to a versatile scaffold like a benzoate, the –CF₃ group can dramatically enhance a compound's therapeutic potential by influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3][5]

The power of the –CF₃ group lies in a unique combination of properties:

-

High Electronegativity: The three fluorine atoms create a potent electron-withdrawing effect, which can alter the pKa of nearby functional groups and influence key molecular interactions.[3][4]

-

Enhanced Lipophilicity: The –CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can improve its ability to cross cellular membranes and access target sites, including penetration of the blood-brain barrier.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the –CF₃ group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[3][4] This often leads to a longer drug half-life and improved pharmacokinetic profile.

-

Steric Influence: Though similar in size to an isopropyl group, the –CF₃ group's unique electronic properties allow it to act as a potent steric element that can optimize a molecule's conformation for tighter binding to a target protein.

This guide provides a technical overview of the biological activities of trifluoromethylated benzoates, exploring their synthesis, mechanisms of action in key therapeutic areas, and the experimental workflows used to validate their activity.

Section 1: Synthetic Strategies and Methodologies

The generation of trifluoromethylated benzoates is a critical first step in exploring their biological potential. These compounds can serve as both final drug candidates and as crucial intermediates for more complex molecules.[5] A common approach involves the modification of pre-existing benzoic acid derivatives.

Key Synthetic Intermediate: Methyl 4-bromo-2-(trifluoromethyl)benzoate

A prime example of a versatile building block is Methyl 4-bromo-2-(trifluoromethyl)benzoate.[5] Its structure is advantageous for two primary reasons:

-

The Trifluoromethyl Group: It provides a direct route for incorporating this valuable moiety into a larger molecular framework, imparting the benefits of metabolic stability and enhanced binding affinity.[5]

-

The Bromine Atom: This halogen serves as a handle for further chemical modification through a variety of powerful cross-coupling reactions, such as Suzuki or Heck couplings.[5] This allows for the rapid generation of diverse chemical libraries for high-throughput screening.[5][6]

General Synthetic Workflow

The synthesis and subsequent screening of a library of trifluoromethylated benzoate derivatives typically follow a structured workflow. The causality behind this process is to efficiently identify and validate promising lead compounds.

Section 2: Key Biological Activities of Trifluoromethylated Benzoates

The incorporation of the –CF₃ group onto a benzoate scaffold has led to the discovery of compounds with significant activity in several therapeutic areas, most notably oncology and inflammation.

Anticancer Activity

Trifluoromethylated compounds are prevalent in oncology, with many approved drugs featuring this moiety.[7] The rationale is that the –CF₃ group can enhance binding to kinase active sites or other cancer-related targets and improve drug-like properties.

Mechanism of Action: Apoptosis Induction Many anticancer agents work by inducing programmed cell death, or apoptosis. Recent studies on novel trifluoromethylated fused triazinones, which possess a core structure related to benzoates, have demonstrated a proapoptotic mechanism of action.[8] This was confirmed by observing a significant increase in the activation of caspase-6 and caspase-8 in cancer cell lines treated with these compounds.[8] Caspases are a family of proteases that are central executioners of the apoptotic pathway.

Example Data: B-Ring Trifluoromethylated Flavonoids A study on B-ring trifluoromethylated flavonoids, which contain a trifluoromethylphenyl group attached to a chromenone core (structurally related to benzoates), demonstrated potent anticancer activity.[9] Their efficacy was tested against the human gastric adenocarcinoma cell line SGC-7901.[9]

| Compound ID | Structure (R Groups) | In Vitro Activity vs. SGC-7901 (IC₅₀) |

| 5a | R = OCH₃ | > 100 µM |

| 5b | R = OCH₂CH₃ | 25.7 µM |

| 5c | R = O(CH₂)₂CH₃ | 9.8 µM |

| 5d | R = O(CH₂)₃CH₃ | 16.2 µM |

| Data synthesized from Zheng et al., Bioorg Med Chem Lett, 2003.[9] |

The data clearly indicates that lipophilicity, modulated by the length of the alkoxy chains at the 5 and 7 positions, plays a crucial role in anticancer activity, with the dipropoxy derivative 5c showing the highest potency.[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Trifluoromethylated compounds have been explored as potent anti-inflammatory agents, often by targeting key signaling pathways like NF-κB.[10]

Mechanism of Action: NF-κB Pathway Inhibition The Nuclear Factor kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).

Certain fluorine-substituted compounds have been shown to exert their anti-inflammatory effects by preventing the phosphorylation of IκBα and the p65 subunit of NF-κB.[10] This action effectively traps NF-κB in the cytoplasm, blocking the inflammatory cascade at its source.[10] The benzoate moiety itself has been noted to have potential anti-inflammatory benefits, which may act synergistically with the trifluoromethyl group.[11]

Section 3: Experimental Protocols for Bioactivity Evaluation

The trustworthiness of any claim about biological activity rests on robust and well-controlled experimental design. Here we outline a standard protocol for the initial in vitro assessment of a novel trifluoromethylated benzoate derivative for anticancer activity.

Protocol: MTT Cell Viability Assay

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀). This is a foundational assay in drug discovery to measure cytotoxicity.

Principle: The assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., SGC-7901) to ~80% confluency in appropriate media.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Causality: Seeding a precise number of cells is critical for reproducibility and ensures that the starting point for all wells is identical.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the trifluoromethylated benzoate in DMSO. Create a series of dilutions in cell culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Control Wells: Prepare wells containing media only (blank), cells with media and a vehicle control (e.g., 0.1% DMSO), and cells with a known cytotoxic drug (positive control, e.g., Doxorubicin).

-

Causality: The vehicle control is essential to ensure that the solvent used to dissolve the compound does not have any intrinsic toxicity at the concentration used.

-

Remove the old media from the cells and add 100 µL of the media containing the various compound dilutions (or controls).

-

Incubate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Causality: During this incubation, only viable cells with active mitochondrial reductases will convert the MTT to formazan.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

Conclusion and Future Perspectives

Trifluoromethylated benzoates represent a promising class of compounds for drug discovery professionals. The strategic placement of the –CF₃ group on the benzoate scaffold provides a powerful tool to enhance metabolic stability, lipophilicity, and biological activity.[1][5] The demonstrated anticancer and anti-inflammatory activities, often mediated through well-defined mechanisms like apoptosis induction and NF-κB inhibition, highlight the therapeutic potential of this chemical class.[8][9][10]

Future research should focus on expanding the structural diversity of trifluoromethylated benzoates through combinatorial chemistry, exploring their potential in other therapeutic areas such as neuroscience and infectious diseases, and employing advanced in silico modeling to better predict their binding interactions and guide rational design. As synthetic methodologies become more sophisticated, the accessibility and complexity of these valuable compounds will continue to grow, paving the way for the next generation of targeted therapies.

References

-

Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3166–3170. Available at: [Link]

-

Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Wojtunik-Kulesza, K., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(7), 1497. Available at: [Link]

-

Barata-Vallejo, S., et al. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry, 88(11), 7351–7360. Available at: [Link]

-

Mudshinge, S. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. Available at: [Link]

-

Zhou, M., et al. (2018). Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent. Request PDF on ResearchGate. Available at: [Link]

-

Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. PubMed. Available at: [Link]

-

Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Available at: [Link]

-

Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 484. Available at: [Link]

-

Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]

-

Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Zheng, X., et al. (2003). Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. Bioorganic & Medicinal Chemistry Letters, 13(20), 3423–3427. Available at: [Link]

-

Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106349. Available at: [Link]

-

Sławiński, J., et al. (2020). Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action. Scientific Reports, 10(1), 16421. Available at: [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Solubility Profiling of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Profiling for Accelerated Drug Development

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, which dictate its developability, bioavailability, and ultimately, its therapeutic efficacy. A comprehensive understanding of a compound's stability and solubility is therefore not merely a regulatory requirement, but a foundational pillar of a successful drug development program. This guide provides an in-depth technical framework for the stability and solubility assessment of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, a compound featuring a trifluoromethylated carbinol and a methyl ester—moieties that confer both desirable pharmacological properties and potential stability liabilities. By adopting the systematic approach detailed herein, researchers can proactively identify and mitigate risks, ensuring a more efficient and informed path towards clinical translation.

Molecular Architecture and Physicochemical Synopsis

This compound (CAS No: 1086836-85-2) is a small molecule with the chemical formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol .[1][2] Its structure is characterized by a central benzene ring substituted with a methyl ester and a 2,2,2-trifluoro-1-hydroxyethyl group. The electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of the adjacent hydroxyl group and the electronic properties of the aromatic ring. The methyl ester, while contributing to the molecule's overall lipophilicity, is susceptible to hydrolysis under both acidic and basic conditions.[3]

Key Structural Features and Their Implications:

-

Methyl Ester: Prone to hydrolysis, a primary degradation pathway that needs to be thoroughly investigated. The rate of hydrolysis is expected to be pH-dependent.[4][5]

-

Trifluoromethylated Carbinol: The CF₃ group enhances metabolic stability and can improve binding affinity to biological targets. However, its influence on the carbinol's reactivity and potential for degradation, such as elimination reactions under certain conditions, must be assessed.

-

Aromatic Ring: Can be susceptible to oxidative degradation and photolytic reactions.

Strategic Framework for Stability Assessment: A Forced Degradation Deep Dive

Forced degradation studies are the cornerstone of understanding a drug substance's intrinsic stability.[6][7] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, or clinical use to accelerate degradation and identify potential degradation products.[8] The goal is not to completely degrade the molecule, but to achieve a target degradation of 5-20%, which is sufficient to identify degradation pathways and develop a stability-indicating analytical method.[6]

The Analytical Workhorse: Stability-Indicating HPLC Method

A robust, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for all stability studies. This method must be capable of separating the parent compound from all its degradation products and any process impurities.

Typical Starting Conditions for Method Development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Photodiode array (PDA) detection is highly recommended to assess peak purity.

-

Mass Spectrometry (MS) Compatibility: Whenever possible, use MS-compatible mobile phase additives (e.g., formic acid, ammonium acetate) to facilitate the identification of unknown degradation products.

Forced Degradation Protocols

The following forced degradation studies should be performed on this compound in both the solid state and in solution.

This study assesses the compound's susceptibility to hydrolysis across a range of pH values.

-

Protocol:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots if necessary and dilute to a suitable concentration.

-

Analyze by the stability-indicating HPLC method.

-

-

Scientific Rationale: The methyl ester is the most likely site of hydrolytic degradation, yielding 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid and methanol. The rate of this reaction is expected to be significantly faster under basic conditions. The trifluoromethylated carbinol is generally more stable to hydrolysis, but extreme pH and temperature could induce elimination or other reactions.

This study evaluates the compound's sensitivity to oxidation.

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature or slightly elevated temperature.

-

Monitor the reaction at various time points.

-

Analyze the samples by HPLC.

-

-

Scientific Rationale: While the molecule does not contain highly susceptible functional groups to oxidation, the aromatic ring and the benzylic position of the carbinol could be potential sites of oxidation under harsh conditions.

This study assesses the compound's stability in the presence of light.

-

Protocol:

-

Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light (e.g., a photostability chamber). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC.

-

-

Scientific Rationale: The aromatic ring can absorb UV light, potentially leading to photochemical reactions. Trifluoromethylated aromatic compounds can exhibit altered photostability.[9][10]

This study evaluates the compound's stability at elevated temperatures.

-

Protocol:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled temperature oven.

-

Analyze the samples at various time points.

-

-

Scientific Rationale: Thermal stress can provide the energy needed to overcome activation barriers for various degradation reactions. It is essential to determine if the compound is stable at temperatures it might encounter during manufacturing and storage.

Data Interpretation and Pathway Elucidation

The data from the forced degradation studies should be compiled into a table summarizing the percentage of degradation under each stress condition.

| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradation Products (Retention Time) |

| 0.1 N HCl | 24 hours | 60°C | ||

| Purified Water | 24 hours | 60°C | ||

| 0.1 N NaOH | 24 hours | 60°C | ||

| 3% H₂O₂ | 24 hours | Room Temp | ||

| Light Exposure | - | - | ||

| Thermal (Solid) | 7 days | 80°C |

The major degradation products should be characterized using LC-MS/MS to propose their structures and elucidate the degradation pathways.

Diagram: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Solubility Assessment: Kinetic and Thermodynamic Approaches

Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, poor aqueous solubility is a major impediment to achieving therapeutic concentrations in the bloodstream. Both kinetic and thermodynamic solubility should be assessed.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method that provides an early indication of potential solubility issues.

-

Protocol (Nephelometry):

-

Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

-

Dispense a small volume of the stock solution into the wells of a microtiter plate.

-

Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Mix and incubate for a short period (e.g., 2 hours).

-

Measure the light scattering using a nephelometer to detect the formation of a precipitate.

-

-

Scientific Rationale: This method mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks. It provides a rapid assessment of the compound's tendency to precipitate under these conditions.

Thermodynamic Solubility

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution in equilibrium with its solid form. This is a more accurate measure of a compound's true solubility.

-

Protocol (Shake-Flask Method):

-

Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the pH of the gastrointestinal tract.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the samples to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

-

Scientific Rationale: This method provides the most relevant solubility data for predicting in vivo absorption. By measuring solubility at different pH values, a pH-solubility profile can be constructed, which is particularly important for ionizable compounds.

Expected Solubility Profile

Given the presence of a hydroxyl group and an ester, this compound is expected to have low to moderate aqueous solubility. The solubility of benzoate esters is generally poor in water.[11] The trifluoromethylated carbinol may slightly improve aqueous solubility compared to a non-fluorinated analog due to the potential for hydrogen bonding.

| pH | Expected Solubility | Rationale |

| 1.2 | Low | The compound is likely to be in its neutral form. |

| 4.5 | Low | The compound is likely to be in its neutral form. |

| 6.8 | Low | The compound is likely to be in its neutral form. |

| 7.4 | Low | The compound is likely to be in its neutral form. |

Diagram: Solubility Assessment Workflow

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Conclusion and Future Directions

A thorough investigation of the stability and solubility of this compound is a critical, non-negotiable step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for identifying potential liabilities, such as hydrolytic instability of the methyl ester, and for generating the essential data needed for formulation development and regulatory submissions. The insights gained from these studies will enable a data-driven approach to optimizing the compound's delivery and ensuring its quality, safety, and efficacy. Future work should focus on the formulation strategies to enhance the solubility and stability of this promising molecule, guided by the foundational knowledge established through the comprehensive profiling detailed herein.

References

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

-

Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-